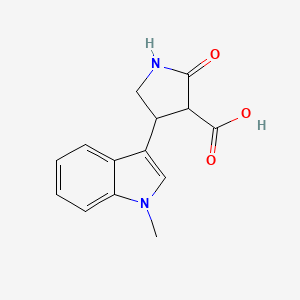![molecular formula C14H9NO4 B15065828 N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide CAS No. 61631-81-0](/img/structure/B15065828.png)
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide is a chemical compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be achieved through several synthetic routes. Common methods include:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents to form the dihydronaphthofuran structure.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to construct the furan ring.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures to form the desired compound.
Friedel-Crafts Reactions: These are used to introduce acyl groups into the aromatic ring.
Wittig and Claisen Rearrangements: These reactions are employed to form carbon-carbon bonds and rearrange molecular structures.
Analyse Chemischer Reaktionen
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Cycloaddition: This includes reactions like the Diels–Alder reaction, which forms ring structures.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be compared with other dihydronaphthofurans, such as:
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: This compound has similar structural features but different functional groups.
Vinylidene-naphthofurans: These compounds exhibit photochromic properties when exposed to UV or sunlight
This compound stands out due to its unique combination of biological activities and synthetic versatility, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61631-81-0 |
|---|---|
Molekularformel |
C14H9NO4 |
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
N-(1,3-dioxobenzo[f][2]benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C14H9NO4/c1-7(16)15-12-4-2-3-8-5-10-11(6-9(8)12)14(18)19-13(10)17/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
CZCBNONGKSMPBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=CC3=C(C=C21)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


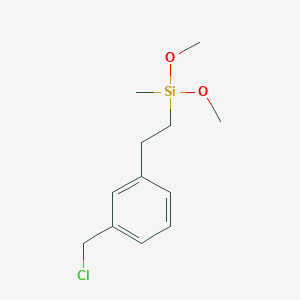



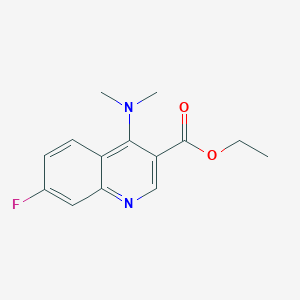

![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
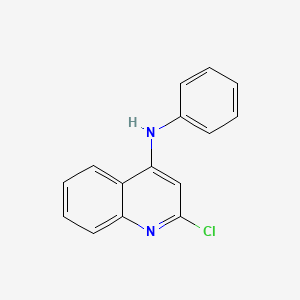

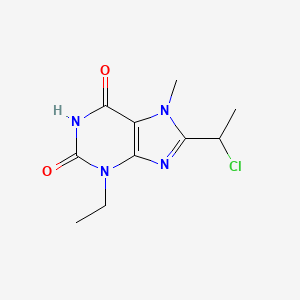

![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
